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Compound of Interest

Compound Name: HMB-Val-Ser-Leu-VE

Cat. No.: B1663053

An In-depth Technical Guide to HMB-Val-Ser-
Leu-VE

This guide provides a detailed overview of the chemical structure, properties, biological activity,
and experimental methodologies related to HMB-Val-Ser-Leu-VE, a peptidyl vinyl ester
derivative. The information is intended for researchers, scientists, and professionals in the field
of drug development.

Chemical Identity and Structure

HMB-Val-Ser-Leu-VE is a synthetic tripeptide-based compound.[1] Its structure consists of a 3-
hydroxy-2-methylbenzoyl (HMB) group, followed by the amino acid sequence Valine-Serine-
Leucine, and is terminated with a C-terminal vinyl ester (VE).[1] This vinyl ester group is crucial
for its mechanism of action.

The formal chemical name for the compound is N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-
[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide.[1][2]

Table 1: Chemical Identifiers
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Identifier Value Reference
CAS Number 862891-04-1 [1][2]1[3]
Molecular Formula C26H39N307 [21[31[4]
Molecular Weight 505.6 g/mol [21[31[4]

Canonical SMILES

CCOC(=0)C=CC(CC(C)C)NC(
=0)C(CO)NC(=0)C(C(C)C)NC
(=0)C1=C(C(=CC=C1)0)C

[4]

InChl Key

YOQKMRGLFGXKLJIC-
VOSPOJDESA-N

[2]

| INChl String | INChl=1S/C26H39N307/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-
30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-
14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 |[2] |

HMB Group

Peptide Backbone

-CO-NH- -CO-NH- -CO-NH-

Vinyl Ester Group

-NH-CH-

N-(3-hydroxy-2-methylbenzoyl) —————— -L-valyl ———————p» -L-serinamide- —————— > -N-...-(2-methylpropyl)- —————» -4-ethoxy-4-oxo-2-butenyl

Click to download full resolution via product page

Figure 1: Simplified block diagram of HMB-Val-Ser-Leu-VE's structure.

Physicochemical Properties

HMB-Val-Ser-Leu-VE is a solid powder at room temperature. Its solubility has been

determined in various solvents, which is critical for its use in experimental settings.

Table 2: Physicochemical Data
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Property Value Reference
Purity 298% [2][5]
XLogP3 2.9 [4]
Hydrogen Bond Donor Count 5 [4]
Hydrogen Bond Acceptor

CZuntg p ! 3
Rotatable Bond Count 14 [4]
Topological Polar Surface Area 154 A2 [4]

DMF: 20 mg/mIDMSO: 30
N mg/mlEthanol: 20
Solubility . [2]
mg/mlEthanol:PBS (pH 7.2)

(1:20): 0.5 mg/ml

-20°C for 3 years; 4°C for 2
Storage (Powder) [3]
years

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |[3] |

Biological Activity and Mechanism of Action

HMB-Val-Ser-Leu-VE is recognized as a cell-permeable, irreversible, and highly selective
inhibitor of the 20S proteasome'’s trypsin-like activity.[1][2] The 20S proteasome is a critical
component of the ubiquitin-proteasome pathway, which is responsible for the selective
degradation of intracellular proteins, thereby regulating key cellular processes such as cell
cycle progression and apoptosis.[1]

The compound shows marked selectivity, potently inhibiting the trypsin-like activity while having
minimal effect on the chymotrypsin-like or post-acidic-like activities of the proteasome.[2]

Table 3: Inhibitory Activity

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.caymanchem.com/product/10007713/hmb-val-ser-leu-ve
https://m.chemicalbook.com/ProdSupplierGNCB42591274_JP.htm
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.caymanchem.com/product/10007713/hmb-val-ser-leu-ve
https://www.abmole.com/products/hmb-val-ser-leu-ve.html
https://www.abmole.com/products/hmb-val-ser-leu-ve.html
https://www.benchchem.com/product/b1663053?utm_src=pdf-body
https://www.amerigoscientific.com/hmb-val-ser-leu-ve-item-372941.html
https://www.caymanchem.com/product/10007713/hmb-val-ser-leu-ve
https://www.amerigoscientific.com/hmb-val-ser-leu-ve-item-372941.html
https://www.caymanchem.com/product/10007713/hmb-val-ser-leu-ve
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Target ICso0 Glso Reference

20S Proteasome

33 nM (0.033 pM - 1][2
(Trypsin-like activity) ( HM) [11[2]
20S Proteasome
(Chymotrypsin-like >10 uM - [2]
activity)
20S Proteasome
(Post-acidic-like >10 uM - [2]

activity)

| Trypanosoma brucei | - | 31.6 uM |[2] |

The HMB ([3-hydroxy-f-methylbutyrate) component is a metabolite of the amino acid leucine
and is known to influence protein metabolism.[6][7] Its mechanisms include enhancing protein
synthesis, often through the mTOR pathway, and inhibiting protein degradation via the
ubiquitin-proteasome pathway.[6][7][8] This dual-action potential of the HMB moiety
complements the direct proteasome inhibition by the vinyl ester group.
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Figure 2: Inhibition of the Ubiquitin-Proteasome Pathway by HMB-Val-Ser-Leu-VE.
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Figure 3: Proposed signaling actions of the HMB component.

Experimental Findings and Applications

Research has shown that HMB-Val-Ser-Leu-VE exhibits specific biological effects in various
cell types without general toxicity.

Table 4: Summary of Experimental Observations

System/Cell Line Observation Implication Reference

The compound has

Colon-carcinoma Non-toxic and did .
. a favorable toxicity
cell lines (COO115, not affect cell . [1]
] ] profile in these
HCT116) proliferation.

cancer cell lines.

Suggests the
compound may

enhance the
N Caused a dose- ]
HLA-AZ2 positive ) generation and
] dependent increase of ) [1]
lymphoblastoid cells o presentation of
CLG-specific killing. i ] )
immunogenic peptides

by MHC class |
molecules.

| Trypanosoma brucei | Active against the parasite. | Potential as a therapeutic agent for
trypanosomiasis. |[2] |

These findings highlight the compound's potential in immunology and parasitology research,
stemming from its specific modulation of the proteasome.

Experimental Protocols

While the specific synthesis protocol for HMB-Val-Ser-Leu-VE is detailed in the primary
literature by Marastoni et al. (2005), a general experimental workflow for assessing its activity is
outlined below. Additionally, a cited method for HMB determination in plasma provides a
practical example of relevant analytical techniques.
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This protocol describes a gas chromatography-mass spectrometry method for quantifying HMB
levels in plasma samples.[8]

e Sample Preparation: Add 25 pL of an internal standard solution (6 mM tropic acid in
methanol) to 975 pL of plasma.

» Extraction: Perform a liquid-liquid extraction twice using 2 mL of ethyl acetate for each
extraction.

o Evaporation: Transfer the organic phase to a new tube and evaporate it to dryness under a
nitrogen stream at 50°C.

» Derivatization: Reconstitute the residue in 50 pL of pyridine and 50 pL of BSTFA (N,O-
Bis(trimethylsilyl)trifluoroacetamide).

e Incubation: Incubate the mixture for 30 minutes at 60°C to allow for complete derivatization.

Analysis: Inject the final derivatized sample into the GC-MS system for analysis.

The following diagram illustrates a typical workflow for evaluating the efficacy of a proteasome
inhibitor like HMB-Val-Ser-Leu-VE in vitro.
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Figure 4: General experimental workflow for inhibitor testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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